5-Methoxy-1H-benzo[d]imidazol-2(3H)-one 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one An impurity of Esomeprazole, which is a gastric proton-pump inhibitor.
Brand Name: Vulcanchem
CAS No.: 2080-75-3
VCID: VC21347691
InChI: InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
SMILES: COC1=CC2=C(C=C1)NC(=O)N2
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one

CAS No.: 2080-75-3

Cat. No.: VC21347691

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one - 2080-75-3

CAS No. 2080-75-3
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 5-methoxy-1,3-dihydrobenzimidazol-2-one
Standard InChI InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Standard InChI Key AUPLVAKFTYFHTA-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC(=O)N2
Canonical SMILES COC1=CC2=C(C=C1)NC(=O)N2
Appearance Solid powder

Chemical Structure and Properties

Structural Characteristics

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one consists of a benzimidazole core with a carbonyl group at the 2-position and a methoxy substituent at the 5-position. The benzimidazole scaffold is a bicyclic aromatic heterocycle composed of a benzene ring fused to an imidazole ring. The presence of the carbonyl group at position 2 creates an amide-like functionality within the structure. The methoxy group attached to the benzene portion of the molecule contributes to its specific biological and physicochemical properties. This structural arrangement gives the compound its distinctive chemical characteristics and potential biological activity profiles.

The compound's structure can be represented by the molecular formula C8H8N2O2, reflecting the presence of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The arrangement of these atoms creates a planar aromatic system with specific electron distribution patterns that influence its chemical behavior and interactions with biological targets.

Physical and Chemical Properties

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one exhibits specific physicochemical properties that are relevant to its handling, storage, and potential applications in research and development. The compound's physical state at standard conditions is typically a solid, with characteristic thermal behavior as detailed below.

PropertyValueReference
Molecular Weight164.164 g/mol
Melting Point~255°C (decomposition)
AppearanceSolid
SolubilityLimited data available-
Recommended StorageAmbient temperatures

The melting point with decomposition at approximately 255°C indicates the compound's thermal stability limits, which is an important consideration for handling and processing in laboratory or industrial settings . This property also reflects the strong intermolecular forces, likely hydrogen bonding, present in the crystal structure of the compound.

Identification and Nomenclature

Identification Parameters

IdentifierValueReference
CAS Registry Number2080-75-3
PubChem CID591101
Molecular FormulaC8H8N2O2
IUPAC Name5-methoxy-1,3-dihydrobenzimidazol-2-one
SMILESCOC1=CC2=C(C=C1)NC(=O)N2
InChI KeyAUPLVAKFTYFHTA-UHFFFAOYSA-N
MDL NumberMFCD00051946
Beilstein Reference141043
SynonymReference
5-methoxy-2-benzimidazolinone
2-hydroxy-5-methoxybenzimidazole
5-methoxy-2-hydroxybenzimidazole
2H-benzimidazol-2-one, 1,3-dihydro-5-methoxy
5-methoxy-benzimidazolin-2-one
5-methoxy-1,3-dihydro-benzoimidazol-2-one
5-methoxy-1H-1,3-benzodiazol-2-ol
1,3-dihydro-5-methoxy-2H-benzimidazol-2-one
1,3-dihydro-5-methoxy-2H-benzimidazole-2-one

The variety of names demonstrates the structural complexity and the different ways chemists conceptualize the compound. Some names emphasize the benzimidazole core structure, while others highlight the presence of hydroxyl or carbonyl functional groups. This diversity in nomenclature can sometimes create challenges in literature searches and database queries, making standardized identifiers particularly valuable.

Applications and Research Context

Research Applications

Beyond direct pharmacological applications, 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one serves as an important scaffold and intermediate in synthetic organic chemistry. Its role as a building block for more complex molecules with enhanced biological activities has been documented in research literature.

One notable research direction involves the synthesis of 2-(benzylthio)-5-methoxy-1H-benzo[d]imidazole derivatives. These compounds have been evaluated as inhibitors of Mycobacterium tuberculosis growth, with some derivatives showing promising activity against both drug-susceptible and drug-resistant strains . The research demonstrates the potential of using the 5-methoxy-1H-benzo[d]imidazole scaffold as a starting point for developing novel antimycobacterial agents.

Additionally, chemical modifications of the basic structure have been explored to optimize pharmacokinetic properties and target specificity. For instance, researchers have investigated whether the presence of benzyl substituents attached to a 5-methoxy-1H-benzo[d]imidazole scaffold could provide compounds with superior antimycobacterial activity . These studies represent ongoing efforts to leverage the structural features of 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one and related compounds for therapeutic applications.

SupplierCatalog NumberPackage SizePrice Range (As of April 2025)Reference
Thermo Scientific ChemicalsAAB22580031 g$100.81 (CAD)
Thermo Scientific ChemicalsAAB22580065 g$365.23 (CAD)

The commercial availability facilitates research activities requiring this compound, though pricing indicates it is primarily targeted at specialized research applications rather than industrial-scale processes. Researchers should note that some documentation and labeling may still refer to the legacy Alfa Aesar brand, even though the product is now part of the Thermo Scientific Chemicals portfolio .

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